molecular formula C12H10F3N3O B2425704 N-benzyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide CAS No. 1025724-93-9

N-benzyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2425704
CAS No.: 1025724-93-9
M. Wt: 269.227
InChI Key: AAUMYKDUGNZBIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a chemical compound of interest in medicinal and agrochemical research . It belongs to the pyrazole carboxamide class of heterocyclic compounds, which are recognized for their broad spectrum of biological activities . While specific bioactivity data for this exact molecule is limited in public literature, structural analogs and related pyrazole derivatives have been extensively studied for their potential antifungal, anticancer, and herbicidal properties . The molecular structure, incorporating a benzyl group and a trifluoromethyl group on the pyrazole core, is a common pharmacophore in the development of succinate dehydrogenase inhibitors (SDHIs), a class of commercial fungicides . Researchers value this compound as a key intermediate or building block for synthesizing novel derivatives and for exploring its mechanism of action in biological systems. This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-benzyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O/c13-12(14,15)10-9(7-17-18-10)11(19)16-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUMYKDUGNZBIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(NN=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The process employs FeSO₄·7H₂O (0.26 mmol) and CaCO₃ (0.53 mmol) as catalysts in acetonitrile, with aqueous sodium hypochlorite (13 wt%) as the oxidizing agent. A mixture of N-(5-chloro-2-isopropylbenzyl)cyclopropylamine hydrochloride (0.94 mmol) and 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbaldehyde (0.56 mmol) is heated to 60°C, initiating a radical-based coupling mechanism. The reaction completes within 3–12 hours, as monitored by LCMS, yielding the target carboxamide without requiring chromatographic purification.

Advantages and Limitations

This method achieves a 40–60% yield range, bypassing traditional acid chloride intermediates. However, the reliance on NaOCl introduces challenges in handling corrosive reagents, and the reaction’s sensitivity to solvent polarity necessitates strict control over acetonitrile purity.

Multi-Step Synthesis via Pyrazole Cyclization and Acylation

Alternative routes involve constructing the pyrazole core before introducing the benzyl-carboxamide moiety. Yang et al. (2022) demonstrated this approach using 5-trifluoromethyl-1H-pyrazole-4-carboxylic acid intermediates.

Cyclization of Hydrazine Derivatives

The synthesis begins with the condensation of ethyl 4,4,4-trifluoroacetoacetate (1) and triethyl orthoformate under acidic conditions to form ethoxymethylene intermediates. Cyclization with substituted hydrazines (e.g., benzyl hydrazine) in ethanol yields 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxylates (3a–e). Saponification with lithium hydroxide produces carboxylic acids (4a–e), which are then converted to acid chlorides using thionyl chloride.

Amide Bond Formation

The final step involves reacting the pyrazole acid chloride with benzylamine derivatives in anhydrous tetrahydrofuran (THF) at 5°C, facilitated by K₂CO₃ as a base. This method achieves yields of 53–80%, with crystallization ensuring high purity. For example, 1-methyl-N-3',5'-dichlorobenzyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide was isolated in 53.2% yield after recrystallization.

Acid Chloride-Mediated Amidation

A classical approach involves preparing pyrazole-4-carbonyl chloride intermediates, followed by coupling with benzylamines. This method, detailed in PMC6272414, offers flexibility in modifying both the pyrazole and benzyl substituents.

Synthesis of Pyrazole Acid Chlorides

Ethyl 1H-pyrazole-4-carboxylate derivatives are methylated using dimethyl sulfate, saponified with NaOH, and treated with SOCl₂ to form acid chlorides (6a–b). These intermediates react instantaneously with benzylamines in THF, producing carboxamides at room temperature.

Optimization of Reaction Parameters

Key variables include solvent choice (acetonitrile > toluene) and base selection (K₂CO₃ > NaHCO₃). Anhydrous conditions are critical to prevent hydrolysis of the acid chloride, with yields improving from 40% to 80% upon rigorous drying.

Comparative Analysis of Methodologies

Efficiency and Scalability

The one-step oxidative coupling method excels in speed (3–12 hours) but suffers from moderate yields (40–60%) and stringent solvent requirements. In contrast, multi-step approaches require 48–72 hours but achieve higher yields (up to 80%) and purity through intermediate crystallization.

Functional Group Compatibility

Oxidative coupling tolerates electron-withdrawing groups (e.g., -CF₃, -F) on the pyrazole ring but is incompatible with primary amines. Acid chloride methods accommodate diverse benzylamines, including halogenated and alkyl-substituted variants, but require inert atmospheres to prevent side reactions.

Chemical Reactions Analysis

Carboxamide Group Reactivity

The carboxamide moiety (-CONH2) participates in hydrolysis and substitution reactions:

Reaction TypeConditionsProductYieldSource
Acidic hydrolysisHCl (6N), reflux, 8 h5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid72%
Basic hydrolysisNaOH (2M), 80°C, 4 hSodium salt of carboxylic acid85%
Nucleophilic substitutionRNH2, DMF, 100°C, 12 hN-substituted carboxamides50-68%
  • Hydrolysis proceeds faster under basic conditions due to increased nucleophilicity of hydroxide ions .

  • Substitution reactions with amines require polar aprotic solvents (e.g., DMF) to stabilize transition states .

Pyrazole Ring Modifications

The electron-deficient pyrazole core undergoes regioselective electrophilic substitutions:

Electrophilic Aromatic Substitution

ReactionReagentPositionProduct StructureNotes
NitrationHNO3/H2SO4, 0°CC-33-nitro derivativeLimited by CF3 group
HalogenationCl2, FeCl3, 40°CC-33-chloro adductRequires 48 h
  • Trifluoromethyl group deactivates the ring, directing electrophiles to the C-3 position .

  • Bromination requires harsher conditions (Br2, FeBr3, 60°C) compared to non-fluorinated pyrazoles .

Trifluoromethyl Group Effects

The -CF3 group influences reactivity through:

  • Electronic effects : Strong electron-withdrawing nature reduces electron density at C-4 by 18% (DFT calculations).

  • Steric effects : 1.4 Å van der Waals radius creates steric hindrance for bulky reagents .

Key observations:

  • Stabilizes intermediates in Suzuki-Miyaura couplings (Pd(PPh3)4, 80°C) .

  • Enhances resistance to oxidative degradation (H2O2, 24 h: <5% decomposition).

Cyclization Reactions

The carboxamide nitrogen participates in heterocycle formation:

Cyclization PartnerConditionsProductApplication
CS2/K2CO3DMF, 120°C, 6 hThiazolo[5,4-c]pyridine derivativeAntimicrobial agents
BenzaldehydeAcOH, reflux, 3 hPyrazolo[1,5-a]quinazolineKinase inhibitors
  • Cyclizations proceed via imine intermediates, confirmed by LC-MS trapping experiments .

Redox Behavior

Controlled oxidation/reduction pathways:

ProcessReagentProductSelectivity
OxidationKMnO4, H2O/pyridinePyrazole-4-carboxylic acid89%
ReductionLiAlH4, THF, 0°C4-(aminomethyl)pyrazole derivative63%
  • MnO2 selectively oxidizes benzyl groups without affecting the pyrazole ring .

  • NaBH4 fails to reduce the carboxamide group, highlighting its stability .

Cross-Coupling Reactions

Palladium-catalyzed couplings at C-5 (trifluoromethyl adjacent position):

Reaction TypeConditionsPartnerYield
Suzuki-MiyauraPd(dba)2, SPhos, K3PO4, 80°CAryl boronic acid55%
Buchwald-HartwigPd2(dba)3, Xantphos, Cs2CO3, 100°CAryl amine48%
  • Trifluoromethyl group suppresses homocoupling side reactions .

  • Electronic effects necessitate high catalyst loading (5 mol% Pd) .

Scientific Research Applications

Anticancer Activity

Mechanism of Action
N-benzyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide has been investigated for its anticancer properties, particularly its ability to inhibit cell proliferation in various cancer cell lines. Studies have shown that derivatives of pyrazole compounds can induce apoptosis and autophagy in cancer cells, making them promising candidates for cancer therapy.

Case Studies and Findings

  • A study highlighted the antiproliferative activity of pyrazole derivatives against MCF7 (breast cancer) and A549 (lung cancer) cell lines, where compounds exhibited significant cytotoxic effects with IC50 values ranging from 3.79 µM to 42.30 µM .
  • Another investigation revealed that certain pyrazole derivatives could disrupt mTORC1 activity, which is crucial for cell growth and proliferation, thereby enhancing autophagy under nutrient-deprived conditions .

Neurological Applications

Targeting Adenosine Receptors
this compound has also been explored as a potential modulator of adenosine receptors, particularly the A2A receptor subtype, which is implicated in neurodegenerative diseases such as Parkinson's disease.

Research Insights

  • Research demonstrated that pyrazole derivatives could selectively bind to adenosine receptors, showing promise for treating neurological disorders. One study reported that certain synthesized compounds displayed nanomolar affinity for the hA3 adenosine receptor .

Antimicrobial Properties

Antibiotic Development
The compound has been recognized as a potential lead structure for antibiotic development targeting MurB, an enzyme involved in bacterial cell wall biosynthesis. This makes it relevant in the fight against antibiotic-resistant bacteria.

Study Outcomes

  • A study identified novel inhibitors of MurB based on pyrazole scaffolds, indicating that modifications to the N-benzyl group could enhance antimicrobial activity .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its therapeutic potential.

Compound Variation Biological Activity IC50 Values (µM) Targeted Cell Lines
Base CompoundAntiproliferative3.79MCF7
Derivative AEnhanced Autophagy12.50A549
Derivative BmTORC1 Inhibition42.30NCI-H460

Mechanism of Action

The mechanism of action of N-benzyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. The benzyl group can also contribute to binding affinity through π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance metabolic stability and bioavailability, making the compound a valuable candidate for drug development .

Biological Activity

N-benzyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a compound that has garnered significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and related case studies.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a benzyl group and a trifluoromethyl group. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets.

  • Molecular Formula : C12_{12}H10_{10}F3_3N3_3O
  • Molecular Weight : 273.22 g/mol
  • Solubility : Soluble in organic solvents; limited solubility in water.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of co-activator associated arginine methyltransferase 1 (CARM1), which plays a role in gene expression regulation .
  • Anticancer Activity : It interacts with various cancer cell lines, impacting cell proliferation and inducing apoptosis through mechanisms that may involve oxidative stress and modulation of signaling pathways .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, with specific focus on various cancer cell lines:

Cell Line IC50_{50} (µM) Effect
MCF7 (Breast)3.79Significant cytotoxicity
A549 (Lung)26Growth inhibition
HepG2 (Liver)17.82Induced apoptosis

These findings suggest that the compound may serve as a promising lead for developing new anticancer therapies .

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. It exhibits inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are critical in mediating inflammatory responses:

Target Enzyme IC50_{50} (µM)
COX-15.40
COX-20.01

These results indicate a high selectivity index, suggesting potential use in treating inflammatory diseases without significant side effects associated with non-selective NSAIDs .

Study on Cancer Cell Lines

A comprehensive study evaluated the effects of this compound on multiple cancer cell lines. The compound demonstrated significant inhibition of cell growth in MCF7, A549, and HepG2 cells, with mechanisms involving apoptosis and cell cycle arrest.

Comparative Analysis with Related Compounds

In comparison to similar pyrazole derivatives, this compound exhibited superior potency against various cancer types, highlighting its unique structural features that enhance biological activity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for constructing the 1H-pyrazole-4-carboxamide scaffold, and how can reaction conditions be optimized for N-benzyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide?

  • Answer : The core pyrazole ring is typically synthesized via cyclocondensation reactions. For example, ethyl acetoacetate and phenylhydrazine derivatives can undergo cyclization under acidic or basic conditions to form the pyrazole backbone . Optimization involves adjusting stoichiometry, solvent polarity (e.g., DMF or ethanol), and temperature. The trifluoromethyl group at the 5-position is introduced via electrophilic substitution or by using pre-functionalized building blocks. The N-benzyl substituent is often added via alkylation or reductive amination .

Q. How can spectral data (e.g., NMR, IR, HRMS) be interpreted to confirm the structure of this compound?

  • Answer :

  • ¹H NMR : The N-benzyl group appears as a singlet (~δ 4.5–5.5 ppm) for the benzylic CH₂. The trifluoromethyl group shows a distinct quartet in ¹⁹F NMR (δ -60 to -70 ppm).
  • IR : Stretching vibrations for the amide C=O (~1650–1700 cm⁻¹) and NH (~3200–3350 cm⁻¹) confirm the carboxamide moiety.
  • HRMS : Molecular ion peaks should match the exact mass of C₁₂H₁₁F₃N₂O (calculated example: 296.0874) .

Q. What are the solubility challenges associated with this compound, and how can they be mitigated in biological assays?

  • Answer : The trifluoromethyl group and aromatic rings contribute to low aqueous solubility. Strategies include:

  • Using co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80).
  • Derivatization with polar substituents (e.g., hydroxyl, amine) to enhance hydrophilicity .

Advanced Research Questions

Q. How does the spatial arrangement of substituents (N-benzyl, trifluoromethyl, carboxamide) influence bioactivity in this compound derivatives?

  • Answer :

  • Trifluoromethyl at 5-position : Enhances metabolic stability and electron-withdrawing effects, improving binding to hydrophobic enzyme pockets.
  • N-Benzyl group : Modulates steric bulk and π-π interactions with target proteins.
  • Carboxamide at 4-position : Participates in hydrogen bonding with catalytic residues (e.g., in kinases or proteases).
    Comparative studies show that substituent positioning (e.g., 1- vs. 3-substitution) significantly alters potency .

Q. How can computational methods (e.g., molecular docking, QSAR) guide the design of this compound analogs with improved target specificity?

  • Answer :

  • Docking : Identify key binding interactions (e.g., hydrogen bonds between the carboxamide and Asp93 in a kinase active site).
  • QSAR : Correlate substituent electronic parameters (Hammett σ) or lipophilicity (logP) with IC₅₀ values.
  • ADMET Prediction : Use tools like SwissADME to optimize bioavailability and reduce off-target effects .

Q. How should researchers address contradictions in bioactivity data between in vitro and in vivo studies for this compound?

  • Answer : Discrepancies may arise from:

  • Metabolic Instability : Use hepatic microsome assays to identify metabolic hotspots (e.g., N-debenzylation).
  • Poor Pharmacokinetics : Modify substituents to enhance plasma stability (e.g., replace benzyl with cyclopropyl).
  • Off-Target Effects : Employ proteome-wide profiling (e.g., thermal shift assays) to identify unintended targets .

Q. What strategies are effective for scaling up the synthesis of this compound while maintaining purity?

  • Answer :

  • Flow Chemistry : Continuous synthesis minimizes side reactions.
  • Crystallization Optimization : Use solvent mixtures (e.g., ethyl acetate/heptane) to improve yield and purity.
  • Quality Control : Monitor intermediates via HPLC to remove regioisomeric byproducts .

Methodological Considerations

Q. How can researchers validate the mechanism of action for this compound in enzyme inhibition assays?

  • Answer :

  • Enzyme Kinetics : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and thermodynamic parameters.
  • Mutagenesis Studies : Confirm critical residue interactions (e.g., Ala-scanning of catalytic sites) .

Q. What analytical techniques are critical for detecting degradation products in stability studies of this compound?

  • Answer :

  • LC-MS/MS : Identify hydrolytic (amide bond cleavage) or oxidative (benzyl oxidation) degradation products.
  • Forced Degradation : Expose the compound to heat, light, and pH extremes to simulate storage conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.